molecular formula C17H14FN5OS B2758986 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1421475-59-3

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Cat. No. B2758986
CAS RN: 1421475-59-3
M. Wt: 355.39
InChI Key: UFWODTHZUXNQBW-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as FL118 and is a small molecule drug candidate that has shown promising results in preclinical studies. The purpose of

Scientific Research Applications

Antimicrobial Applications

Research on derivatives of benzothiazole, which are structurally similar to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide, has shown promising antimicrobial properties. For example, substituted N-(benzo[d]thiazol-2-yl) derivatives were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated good to moderate activity against selected bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance, a major global health problem (Anuse et al., 2019).

Anticancer Activity

Fluoro-substituted benzothiazoles have been studied for their anticancer potential. A study on novel fluoro substituted Benzo[b]pyran compounds, which share structural features with benzothiazoles, revealed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting a promising avenue for the development of new anticancer drugs (Hammam et al., 2005). Furthermore, fluorinated 2-(4-aminophenyl)benzothiazoles were synthesized and showed potent cytotoxicity in vitro against sensitive human breast cancer cell lines, illustrating the importance of fluorine atoms in enhancing the antitumor properties of benzothiazole derivatives (Hutchinson et al., 2001).

Local Anesthetic Activities

Derivatives of 2-aminothiazole and 2-aminothiadiazole, which are related to the chemical structure of interest, have been synthesized and evaluated for their local anesthetic activity using the rat sciatic nerve model. These studies contribute to the understanding of how modifications in the benzothiazole structure can influence pharmacological properties (Badiger et al., 2012).

Mechanism of Action

Mode of Action

It is known that the compound has been synthesized by linking aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol (btz-oh) via suzuki-miyaura cross-coupling reaction

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It has been observed that the compound exhibits luminescent properties, with a significant blue shift and enhanced emission observed after coordination with difluoroboron . This suggests that the compound could potentially be used in applications such as organic light-emitting diodes (OLEDs).

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an area of active research. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s behavior. For instance, it has been noted that the compound exhibits good thermal and electrochemical stability .

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5OS/c1-23(17-21-16-12(18)3-2-4-14(16)25-17)9-15(24)20-11-6-5-10-8-19-22-13(10)7-11/h2-8H,9H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWODTHZUXNQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

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